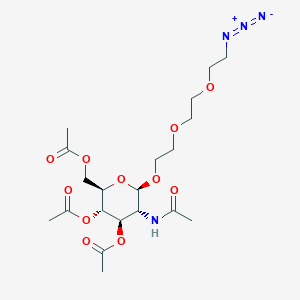![molecular formula C25H27Cl2FeN3 B6297969 {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 790222-08-1](/img/structure/B6297969.png)
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine-iron(II)-dichloride, also known as Fe(II)-BDE-pyridine, is a coordination complex of iron(II) with a bidentate ligand of 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine. It is a yellowish-green crystalline solid that is soluble in organic solvents, such as ethanol, and has a melting point of 133 °C. Fe(II)-BDE-pyridine has a variety of applications in scientific research, including its use as a catalyst for organic reactions and as a reagent for various analytical techniques.
Scientific Research Applications
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has a wide range of applications in scientific research. It has been used as a catalyst for organic reactions, such as the synthesis of aryl and alkyl esters. It has also been used as a reagent for various analytical techniques, such as spectrophotometry, chromatography, and NMR spectroscopy. Additionally, {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has been used in the preparation of various metal-organic frameworks.
Mechanism of Action
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine acts as a Lewis acid, meaning that it can accept lone pairs of electrons from other molecules. This allows it to form coordinate covalent bonds with other molecules, such as inorganic ions or organic ligands. The coordination complex formed by {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine can then act as a catalyst in various organic reactions, or be used as a reagent in analytical techniques.
Biochemical and Physiological Effects
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and no reports of adverse effects have been reported in the scientific literature.
Advantages and Limitations for Lab Experiments
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize in aqueous solution, and it is soluble in organic solvents. Additionally, it is stable in air and does not require special storage conditions. However, it should be handled with care, as it is corrosive and can cause skin and eye irritation.
Future Directions
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has a wide range of applications in scientific research, and there are many potential future directions for its use. These include further research into its use as a catalyst for organic reactions, its use in the synthesis of metal-organic frameworks, and its potential use in the development of new analytical techniques. Additionally, further research could be conducted into its potential applications in medicine and biochemistry.
Synthesis Methods
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine can be synthesized from the reaction of iron(II) chloride with 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine in an aqueous solution. The reaction is carried out at a temperature of 80 °C for a period of 4 hours, and the resulting complex is then isolated and purified by crystallization.
properties
IUPAC Name |
dichloroiron;N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGKEAKKXRBDW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)